molecular formula C28H32N5O4PRu.2NaPF6 B1141456 RuBi-Glutamate CAS No. 1220121-59-4

RuBi-Glutamate

Cat. No. B1141456
CAS RN: 1220121-59-4
M. Wt: 970.54
InChI Key:
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Description

Synthesis Analysis

RuBi-Glutamate synthesis involves complex biochemical processes, including the action of glutamate synthase, a key enzyme in ammonia assimilation. This enzyme, identified in Rhodospirillum rubrum, is purified through a series of chromatographic techniques, demonstrating specificity for its substrates and revealing the enzyme's intricate molecular structure and function in nitrogen metabolism (Carlberg & Nordlund, 1991).

Molecular Structure Analysis

The molecular structure of this compound and related compounds, such as those produced by Monascus ruber, showcases complex polyketide structures. These molecules, including N-glucosylrubropunctamine and N-glucosylmonascorubramine, are characterized by their water solubility and structural features determined through various spectroscopic methods, highlighting the intricate molecular architecture of this compound derivatives (Hajjaj et al., 1997).

Chemical Reactions and Properties

This compound's chemical reactions are crucial in the synthesis and metabolism of glutamate. The enzyme glutamate synthase plays a pivotal role in converting L-glutamine and 2-oxoglutarate into L-glutamate, a process essential for nitrogen assimilation in plants and bacteria. This reaction, facilitated by a multicomponent iron-sulfur flavoprotein, underscores the importance of this compound in metabolic pathways (Heuvel et al., 2004).

Physical Properties Analysis

The physical properties of this compound and its analogs, such as solubility and stability, are influenced by their molecular structure. Studies on caged glutamates with π-extended 1,2-dihydronaphthalene chromophore reveal their excellent solubility in buffers and stability against daylight, highlighting the potential of these compounds in neurological research and their unique physical characteristics (Boinapally et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and role as a neurotransmitter, are central to understanding its functions in the brain. Glutamate, the principal excitatory neurotransmitter, activates receptor channels across various neurons and glial cells. The chemical properties of this compound, facilitating these interactions, are crucial for synaptic transmission and neurological functions, emphasizing the compound's significance in neuropharmacology (Fonnum, 1984).

Scientific Research Applications

  • RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry. It can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation. Its high quantum efficiency and low concentration usage avoid the GABAergic transmission blockade seen with other caged compounds. It is particularly effective for two-photon uncaging, enabling high spatial resolution and generating excitatory responses in individual dendritic spines with physiological kinetics. This compound is used for the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single-cell or even single-spine precision (Fino et al., 2009).

  • Another study on a related compound, RuBi-GABA, showed that it can selectively photorelease γ-amino butyric acid (GABA) with visible light. RuBi-GABA offers advantages over traditional UV light-sensitive caged compounds, such as greater tissue penetration, less photo-toxicity, and faster photorelease kinetics. It is useful in GABA receptor mapping and optical silencing of neuronal firing (Verde et al., 2008).

  • This compound's application in neuroscience also extends to understanding glutamate's role as a neurotransmitter and neurotoxin. High extracellular concentrations of glutamate can be neurotoxic, and this aspect is crucial in studies of brain damage due to hypoxia and ischemia (Rothman & Olney, 1986).

  • In a different context, glutamate application is used to induce PC12 cell injury, and the study of compounds like Tongqiaohuoxue decoction, which can prevent damage from glutamate, is of interest. This area of research highlights glutamate's role in cellular injury and the search for protective agents (Wang et al., 2012).

  • Lastly, another study showed that this compound, combined with microelectrode arrays (MEAs), can be used to monitor multichannel neural activity under modulation of caged compounds in rat models of seizures. This method is significant for monitoring neural activity with photo-switchable modulation, offering insights into the treatment and understanding of seizures (Gao et al., 2019).

Mechanism of Action

Target of Action

RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . The primary targets of this compound are neurons and dendritic spines . These targets play a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds . This interaction with its targets results in the generation of excitatory responses in individual dendritic spines with physiological kinetics .

Biochemical Pathways

The release of glutamate by this compound affects the glutamine metabolic pathway . This pathway plays an important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The released glutamate can participate in various biochemical processes such as the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

Pharmacokinetics

It is known that this compound can be used at low concentrations, which suggests that it may have good bioavailability . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The action of this compound results in the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single cell, or even single spine, precision . This leads to the depolarization and firing of pyramidal neurons with single-cell resolution .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light is necessary for the excitation of this compound and the subsequent release of glutamate . Furthermore, the concentration of this compound used can affect its ability to avoid the blockade of GABAergic transmission . .

Future Directions

RuBi-Glutamate has been used successfully to functionally map synaptic receptors, activate individual spines, and activate individual neurons . It enables the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single cell, or even single spine, precision . This suggests that this compound could have significant future applications in neuroscience research.

properties

IUPAC Name

disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQVSHWHIPVYSZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32F12N5Na2O4P3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What makes RuBi-Glutamate advantageous for studying neuronal circuits compared to other caged glutamate compounds?

A1: this compound offers several advantages over other caged glutamate compounds:

  • High spatial resolution: Two-photon uncaging of this compound allows for highly localized activation, even down to the level of individual dendritic spines [], enabling researchers to probe synaptic connections with great precision.
  • Physiological kinetics: Glutamate release upon uncaging occurs rapidly, mimicking the timescale of synaptic transmission [].
  • Reduced GABAergic blockade: this compound can be used at lower concentrations than some other caged compounds, reducing its potential to interfere with inhibitory GABAergic signaling [].
  • Versatility: It can be activated with both visible and two-photon light sources, increasing its flexibility in experimental setups [].

Q2: How has this compound been used to study specific neuronal circuits?

A2: this compound has proven invaluable in dissecting the architecture and function of various neuronal circuits:

  • Cerebellar Granule Cell Connectivity: Researchers employed this compound uncaging to demonstrate a precise spatial organization in the connections between granule cells and Purkinje cells within the mouse cerebellum [].
  • Neocortical Inhibitory Networks: Studies utilizing this compound revealed a dense, non-specific connectivity pattern of parvalbumin-positive interneurons (a major inhibitory cell type) onto pyramidal cells in the mouse neocortex []. This finding challenged the prevailing view of highly specific inhibitory connections and provided new insights into cortical inhibition.

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